molecular formula C9H15FN4O B1481236 (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2097977-92-7

(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481236
CAS No.: 2097977-92-7
M. Wt: 214.24 g/mol
InChI Key: QTZVDXSKAZFBIQ-UHFFFAOYSA-N
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Description

(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C9H15FN4O and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrrolidine ring, a triazole moiety, and a fluoroethyl substituent, which collectively enhance its interaction with biological targets. The following sections will delve into its biological activity, synthesis, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₁H₁₄FN₅O
  • Molecular Weight : Approximately 253.26 g/mol

Structural Features

The compound's structure is characterized by:

  • A pyrrolidine ring , which is known for its role in various biological activities.
  • A triazole ring , recognized for its antifungal, antibacterial, and anticancer properties.
  • A fluoroethyl group , which enhances lipophilicity and potential interactions with biological systems.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression.

Case Study: Antiproliferative Activity

In a comparative study of triazole derivatives, it was found that certain compounds exhibited IC₅₀ values in the low micromolar range against breast cancer cells (MCF-7 line). The specific derivative mentioned showed promising results in inducing G2/M phase arrest and apoptosis through oxidative stress mechanisms .

The precise mechanism of action for This compound is not fully elucidated but is believed to involve:

  • Interaction with specific biological receptors.
  • Induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis.
  • Inhibition of key signaling pathways associated with cancer cell survival.

Antimicrobial Activity

Triazole compounds are also well-documented for their antimicrobial properties. The presence of the triazole moiety allows for interference with fungal cell membrane synthesis, making such compounds potential candidates for antifungal drug development.

Synthesis

The synthesis of This compound typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved via a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Introduction of the Fluoroethyl Group : Often accomplished using fluoroethylating agents under basic conditions.
  • Attachment of the Pyrrolidine Moiety : This can be done through nucleophilic substitution or reductive amination techniques.

Reaction Conditions

Common reagents include:

  • Organic solvents like dichloromethane or ethanol.
  • Catalysts such as palladium or copper.
    These conditions can be optimized to improve yield and purity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Features
1-(1-(2-chloroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazoleChloroethyl TriazoleModerate anticancer activityChloro group may alter reactivity
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazoleFluoroethyl TriazoleHigh anticancer activityEnhanced interaction potential

Properties

IUPAC Name

[1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN4O/c10-2-4-13-3-1-9(6-13)14-5-8(7-15)11-12-14/h5,9,15H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZVDXSKAZFBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
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(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
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(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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